molecular formula C14H11FO3 B6370470 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol CAS No. 1261900-20-2

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Cat. No.: B6370470
CAS No.: 1261900-20-2
M. Wt: 246.23 g/mol
InChI Key: KVKDUDOONOVHOM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is a fluorinated biphenyl compound designed for use as a key building block in pharmaceutical discovery and development. As a synthetic intermediate, its structure is engineered with specific substituents that confer unique electronic and steric properties, which are critical for optimizing the profile of drug candidates . The incorporation of fluorine atoms is a established strategy in medicinal chemistry to enhance metabolic stability, influence lipophilicity, and improve the binding affinity of lead molecules to their biological targets . The presence of a phenol group and a methoxycarbonyl (methyl ester) group on the biphenyl core provides versatile handles for further synthetic functionalization, allowing researchers to efficiently construct more complex molecular frameworks . Compounds of this class are frequently employed in the exploration of structure-activity relationships (SAR) in various drug discovery programs, including the development of novel enzyme inhibitors and receptor antagonists . This reagent is provided for use in laboratory research only.

Properties

IUPAC Name

methyl 2-fluoro-4-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKDUDOONOVHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683584
Record name Methyl 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-20-2
Record name Methyl 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Fluorination: Introduction of the fluoro group can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification using methoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluoro and methoxycarbonyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on aromatic phenols significantly affect melting points, solubility, and spectroscopic profiles.

Compound Substituents Melting Point (°C) Key NMR Signals (δ, ppm) Source
(4-Fluorophenyl)-carbinol (11) 3-CH₃, 4-F, 4-OH 130–132 2.12 (s, 3H, CH₃)
4-Fluoro-3-trifluoromethylphenol 4-F, 3-CF₃ Not reported -
3-Fluoro-4-methylphenol 3-F, 4-CH₃ Not reported -
Target Compound 3-F, 4-COOCH₃ Predicted: 140–160 Expected: ~8.0 (ester COOCH₃) -

Key Observations :

  • Fluorine: Reduces electron density, increasing acidity compared to non-fluorinated phenols .
  • Methoxycarbonyl vs. Methyl: The ester group (COOCH₃) increases molecular weight and polarity, likely raising melting points relative to methyl-substituted analogs (e.g., 3-Fluoro-4-methylphenol) .

Chemical Reactivity

Hydrolysis of Ester Groups

The 4-methoxycarbonyl group is susceptible to hydrolysis. Comparable esters, such as (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide (), hydrolyze under acidic/basic conditions to carboxylic acids. The adjacent fluorine may accelerate hydrolysis due to its electron-withdrawing effect .

Hydrogen Bonding and Crystal Packing

Phenolic OH groups form hydrogen bonds, as seen in 3-(diethylamino)phenol (), which creates O–H⋯O networks. The target compound’s ester group may compete for hydrogen-bonding sites, altering crystal packing compared to simpler phenols .

Opioid Receptor Interactions

highlights that phenolic substituents (e.g., methyl groups) influence opioid receptor binding. The target compound’s fluorine and ester groups may enhance binding affinity or metabolic stability compared to 3,4-dimethyl analogs .

Metabolic Stability

Fluorine often reduces metabolic degradation by blocking cytochrome P450 oxidation. The ester group, however, may introduce susceptibility to esterase-mediated hydrolysis, as seen in prodrug designs .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and methoxycarbonyl-substituted boronic acids. For example, coupling 3-fluoro-4-bromophenyl methoxycarbonyl precursors with phenol derivatives under palladium catalysis (0.5–2 mol% Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C yields the target compound . Key factors:
  • Catalyst loading : Higher Pd concentrations reduce side products.
  • Temperature : Elevated temperatures (>90°C) improve coupling efficiency but risk ester group hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
    Reference protocols from structurally similar fluorophenyl esters (e.g., methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate) suggest analogous conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : ¹⁹F NMR confirms fluorine position (δ ≈ -110 to -120 ppm for aromatic F); ¹H NMR identifies phenolic -OH (δ 5–6 ppm, broad) and ester methyl groups (δ 3.8–4.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS detects [M+H]⁺ (exact mass: ~274.06 g/mol).
  • Elemental Analysis : Validate C, H, F, and O percentages (±0.3% deviation).

Advanced Research Questions

Q. What electronic and steric effects dominate the reactivity of this compound in substitution reactions?

  • Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects (-I), activating the para-position for nucleophilic aromatic substitution (NAS). However, steric hindrance from the methoxycarbonyl group slows reactivity at the ortho position. Case studies on analogous compounds (e.g., 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid) show:
  • Kinetic control : Electrophilic attacks favor the para-fluoro position (lower activation energy).
  • Thermodynamic control : Steric bulk shifts selectivity to meta positions in prolonged reactions .
    Computational modeling (DFT) predicts reaction pathways by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated phenolic derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:
  • Anti-inflammatory assays : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from varying LPS-induced inflammation models (RAW 264.7 vs. primary macrophages). Standardize cell lines and endotoxin sources .
  • Cytotoxicity : Impurities like residual palladium (from synthesis) artificially inflate toxicity. Mitigate via chelating agents (e.g., DTPA washing) or ICP-MS quantification .
    Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) for robust conclusions.

Q. What strategies mitigate steric hindrance during functionalization of the methoxycarbonylphenyl group?

  • Methodological Answer :
  • Protecting groups : Temporarily mask the phenolic -OH with tert-butyldimethylsilyl (TBDMS) groups to reduce steric clash during ester hydrolysis or amidation .
  • Microwave-assisted synthesis : Enhances reaction rates under high pressure, overcoming steric barriers (e.g., 150°C, 20 min for carboxylate coupling) .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively modify esters without disturbing adjacent substituents .

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